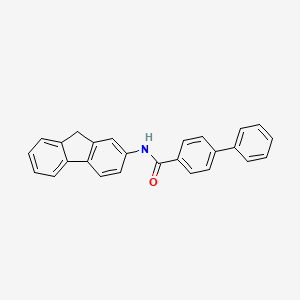
N-(2-Fluorenyl)-4-biphenylcarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorenyl group attached to a biphenyl carboxamide. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, materials science, and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Fluorenyl Intermediate: The fluorenyl group is synthesized through a Friedel-Crafts acylation reaction, where fluorene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Coupling with Biphenyl Carboxylic Acid: The fluorenyl intermediate is then coupled with biphenyl-4-carboxylic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Amidation Reaction: The final step involves the amidation of the coupled product with an amine, resulting in the formation of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents in the presence of a catalyst.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity and leading to therapeutic effects.
Electronic Materials: Functions as a charge transport material, facilitating the movement of electrons or holes in OLEDs.
Comparison with Similar Compounds
Similar Compounds
- N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine
- N1-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-N1-(9,9-diphenyl-9H-fluoren-2-yl)-N4,N4-diphenylbenzene-1,4-diamine
Uniqueness
N-9H-Fluoren-2-yl-(1,1’-biphenyl)-4-carboxamide stands out due to its unique combination of fluorenyl and biphenyl groups, which impart distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and photonic applications.
Properties
CAS No. |
60550-99-4 |
|---|---|
Molecular Formula |
C26H19NO |
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(9H-fluoren-2-yl)-4-phenylbenzamide |
InChI |
InChI=1S/C26H19NO/c28-26(20-12-10-19(11-13-20)18-6-2-1-3-7-18)27-23-14-15-25-22(17-23)16-21-8-4-5-9-24(21)25/h1-15,17H,16H2,(H,27,28) |
InChI Key |
JCYPFKXBBBGKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















